Desmorpholinyl Navitoclax-NH-Me
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(methylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H51ClF3N5O5S3/c1-43(2)21-19-39(31-9-13-34(45)14-10-31)33(28-43)29-52-23-25-53(26-24-52)36-15-11-32(12-16-36)42(54)51-61(57,58)38-17-18-40(41(27-38)60(55,56)44(46,47)48)50-35(20-22-49-3)30-59-37-7-5-4-6-8-37/h4-18,27,35,49-50H,19-26,28-30H2,1-3H3,(H,51,54)/t35-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTHZPROCQHGOX-PGUFJCEWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H51ClF3N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core physicochemical properties of "Desmorpholinyl Navitoclax-NH-Me," a conceptual derivative of the well-characterized B-cell lymphoma-2 (Bcl-2) family inhibitor, Navitoclax (ABT-263). As direct experimental data for this specific analog is not publicly available, this document establishes a baseline using the known properties of Navitoclax and provides a predictive analysis of how the specified structural modifications would alter its physicochemical profile. Detailed experimental protocols for determining these key properties are also provided.
Introduction to Navitoclax and Its Analogs
Navitoclax is an experimental, orally active small molecule that acts as a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins, specifically Bcl-2, Bcl-xL, and Bcl-w.[1][2][3][4] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax binds to and neutralizes these survival proteins, thereby restoring the cell's natural apoptotic pathway.[5][6][7] This mechanism has made it a subject of extensive research in oncology.[8][9]
The analog "this compound" represents a targeted modification to the Navitoclax structure. This modification involves the removal of the morpholine ring and its replacement with a methylamino group (-NH-CH₃). Such changes are typically explored during lead optimization to fine-tune properties like solubility, permeability, metabolic stability, and target selectivity. This guide will explore the predicted consequences of this specific structural alteration.
Predicted Physicochemical Properties
The following tables summarize the known physicochemical properties of Navitoclax and the predicted properties for its desmorpholinyl-NH-Me derivative. Predictions are based on established principles of medicinal chemistry.
Table 1: Molecular Properties
| Property | Navitoclax (ABT-263) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₄₇H₅₅ClF₃N₅O₆S₃[10][11] | C₄₄H₅₂ClF₃N₅O₅S₃ | Removal of C₄H₈O (morpholine) and addition of CH₃N (methylamino). |
| Molecular Weight ( g/mol ) | 974.61[10][11] | 918.55 | Calculated based on the change in molecular formula. |
| Chemical Structure | See Figure 1 | See Figure 1 | Replacement of the morpholin-4-yl group with a methylamino group. |
Figure 1: Chemical Structures Image of Navitoclax structure showing the morpholine group, and the predicted structure of this compound showing the methylamino replacement.
Table 2: Predicted Physicochemical Characteristics
| Property | Navitoclax (ABT-263) | This compound (Predicted) | Rationale for Prediction |
| Aqueous Solubility | Insoluble (<0.1 mg/mL)[10] | Very Insoluble | The replacement of the relatively polar morpholine ether oxygen with a less polar secondary amine and the overall increase in lipophilicity are expected to further decrease aqueous solubility. |
| Lipophilicity (logP) | High (Value not specified)[12][13] | Higher | Removal of the polar ether oxygen from the morpholine ring and its replacement with a smaller amine group is predicted to increase the molecule's overall hydrophobicity. |
| Acidity/Basicity (pKa) | Not specified | pKa of secondary amine ~10-11 | The primary basic center in the modified portion of the molecule would be the new secondary amine. Aliphatic secondary amines typically have a pKa in the range of 10-11. This is a new basic center compared to the tertiary amine of the original morpholine ring. |
Biological Activity and Signaling Pathway
Navitoclax functions by inhibiting anti-apoptotic Bcl-2 family proteins, which are central regulators of the intrinsic apoptosis pathway.[6] The "this compound" derivative, designed as an analog, is presumed to retain this mechanism of action.
The core mechanism involves the following steps:
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Inhibition of Anti-Apoptotic Proteins : In healthy cells, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic effector proteins (BAK, BAX). In many cancer cells, these anti-apoptotic proteins are overexpressed, preventing apoptosis. Navitoclax acts as a BH3 mimetic, binding to the BH3 groove of Bcl-2/Bcl-xL.[7]
-
Release of Pro-Apoptotic Effectors : By occupying the binding groove, Navitoclax displaces BAK and BAX.[5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : Freed BAK and BAX oligomerize on the mitochondrial outer membrane, forming pores.[6][14]
-
Apoptosome Formation and Caspase Activation : MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates Caspase-9.
-
Execution of Apoptosis : Caspase-9 activates effector caspases (e.g., Caspase-3), which execute the final stages of programmed cell death by cleaving cellular substrates.
Experimental Protocols
The following sections provide detailed methodologies for determining the key physicochemical properties discussed in this guide.
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Objective : To determine the equilibrium concentration of a compound in an aqueous buffer.
-
Materials :
-
Test compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO), if necessary for creating standards
-
Vials with screw caps
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
0.22 µm or 0.45 µm syringe filters (low-binding)
-
HPLC-UV or LC-MS/MS system
-
-
Procedure :
-
Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Add a precise volume of aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Cap the vial securely and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.
-
After incubation, visually confirm that excess solid remains.
-
Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding syringe filter to avoid particulates in the analytical sample.
-
Prepare a standard calibration curve of the compound in the analysis solvent (e.g., 50:50 acetonitrile/water).
-
Quantify the concentration of the compound in the filtered supernatant using a validated HPLC-UV or LC-MS/MS method by comparing the response to the calibration curve.[15][16]
-
-
Workflow Diagram :
This protocol follows the OECD 107 guideline for the shake-flask method to determine the n-octanol/water partition coefficient.[17]
-
Objective : To measure the ratio of a compound's concentration in a two-phase system of n-octanol and water at equilibrium.
-
Materials :
-
Test compound
-
n-Octanol (HPLC grade), pre-saturated with water
-
Water (HPLC grade), pre-saturated with n-octanol
-
Appropriate buffer if determining logD (pH-dependent)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument (HPLC-UV, LC-MS, or UV-Vis spectrophotometer)
-
-
Procedure :
-
Phase Preparation : Prepare water-saturated octanol and octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate for at least 24 hours.
-
Stock Solution : Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 mol/L.[18]
-
Partitioning : In a centrifuge tube, combine a known volume of the stock solution with the other phase. Varying volume ratios of octanol to water (e.g., 1:1, 2:1, 1:2) should be tested.
-
Equilibration : Cap the tubes and shake them for a sufficient time to reach equilibrium. This can range from several minutes to hours. A preliminary experiment should determine the required time.
-
Phase Separation : Separate the two phases by centrifugation (e.g., 2000 x g for 10 minutes) until a clear separation is visible.
-
Quantification : Carefully remove an aliquot from both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).[19]
-
Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous. The final value is expressed as logP.
-
Potentiometric titration is a highly accurate method for pKa determination.[20][21]
-
Objective : To determine the dissociation constant(s) of a compound by measuring pH changes during titration with an acid or base.
-
Materials :
-
Test compound
-
Calibrated pH meter and electrode
-
Autotitrator or a precision burette
-
Standardized titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[20]
-
Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[20]
-
Co-solvent (e.g., methanol or DMSO) for poorly soluble compounds
-
Nitrogen gas for purging
-
-
Procedure :
-
Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[20]
-
Dissolve a precisely weighed amount of the test compound in a solution of water (or a water/co-solvent mixture) containing the background electrolyte.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
For a basic compound, titrate the solution with a standardized acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized base (e.g., 0.1 M NaOH).
-
Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.
-
Perform at least three replicate titrations to ensure reproducibility.[20]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Navitoclax used for? [synapse.patsnap.com]
- 4. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 8. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. ABT-263 (Navitoclax) (#79381) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. The role of lymphatic transport on the systemic bioavailability of the Bcl-2 protein family inhibitors navitoclax (ABT-263) and ABT-199 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rc.usf.edu [rc.usf.edu]
- 20. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. medwinpublishers.com [medwinpublishers.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmorpholinyl Navitoclax-NH-Me is a derivative of Navitoclax (ABT-263), a well-characterized inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Specifically classified as a Bcl-xL inhibitor, this compound serves as a crucial chemical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as the BCL-XL degrader XZ739.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, and extrapolates its mechanism of action and potential applications from the extensive research on its parent compound, Navitoclax. Detailed experimental protocols for the evaluation of similar compounds are also presented, alongside visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Bcl-2 Family and Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells.[4] This family is comprised of both pro-apoptotic proteins (e.g., BAX, BAK, BIM) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1).[5][6] In many cancers, the overexpression of anti-apoptotic Bcl-2 family members allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[5][6]
Small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to and inhibit these anti-apoptotic proteins, thereby restoring the cell's natural ability to undergo apoptosis. Navitoclax and its derivatives, such as this compound, are classified as BH3 mimetics.[5]
Chemical and Physical Properties
This compound is a complex small molecule with the following properties:
| Property | Value |
| CAS Number | 2365172-82-1 |
| Molecular Formula | C₄₄H₅₁ClF₃N₅O₅S₃ |
| Molecular Weight | 918.55 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >98% |
| Primary Target | Bcl-xL |
Data sourced from various chemical suppliers.
Mechanism of Action: Insights from Navitoclax
As a derivative, the mechanism of action of this compound is inferred from that of Navitoclax. Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[5][6] It binds with high affinity to the BH3-binding groove of these anti-apoptotic proteins, preventing them from sequestering pro-apoptotic proteins like BIM.[5] This leads to the activation of BAX and BAK, which then oligomerize in the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP).[7] The subsequent release of cytochrome c from the mitochondria into the cytoplasm initiates a caspase cascade that culminates in apoptosis.[7]
Signaling Pathway of Bcl-2 Family Inhibition
Caption: The intrinsic apoptosis pathway and the inhibitory role of this compound.
Quantitative Data: Binding Affinities of Navitoclax
The efficacy of BH3 mimetics is often quantified by their binding affinities (Ki) for different Bcl-2 family members. The following table summarizes the known Ki values for Navitoclax.
| Target Protein | Binding Affinity (Ki) |
| Bcl-xL | ≤ 0.5 nM |
| Bcl-2 | ≤ 1 nM |
| Bcl-w | ≤ 1 nM |
Data from cell-free assays.[5]
Experimental Protocols
The following is a representative protocol for a cell viability assay, a common method to assess the cytotoxic effects of Bcl-2 family inhibitors on cancer cell lines.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Experimental Workflow for Evaluating a Bcl-xL Inhibitor
Caption: A typical workflow for the in vitro evaluation of a Bcl-xL inhibitor.
Applications in Drug Development
This compound is primarily utilized as a chemical building block in the development of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein (in this case, BCL-XL) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a distinct mechanism from simple inhibition and is a rapidly growing area of cancer drug discovery.
Conclusion
This compound, with its defined role as a Bcl-xL inhibitor and its application in PROTAC synthesis, represents an important tool for researchers in oncology and drug development. While much of its detailed biological activity is inferred from its parent compound, Navitoclax, the principles of Bcl-2 family inhibition provide a solid framework for its study and application. The experimental protocols and workflows outlined in this guide offer a starting point for the in-depth characterization of this and similar molecules. Further research will be crucial to fully elucidate the specific properties and potential of this compound and the PROTACs derived from it.
References
- 1. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2, Bcl-x(L), and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. broadpharm.com [broadpharm.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmorpholinyl Navitoclax-NH-Me, also known as Desmorpholinyl ABT-263-NH-Me, is a synthetic compound derived from Navitoclax (ABT-263). It functions as a potent inhibitor of B-cell lymphoma-extra large (Bcl-xL), a key anti-apoptotic protein. While Navitoclax itself is a well-documented inhibitor of the Bcl-2 family of proteins (specifically Bcl-2, Bcl-xL, and Bcl-w), this compound has gained prominence as a crucial chemical intermediate in the synthesis of advanced targeted cancer therapeutics.
Notably, it serves as the Bcl-xL binding moiety in the creation of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] A prime example is the PROTAC BCL-XL degrader XZ739, which utilizes this compound to specifically target Bcl-xL for degradation, thereby efficiently inducing apoptosis in cancer cells.[1][2][3][5] This guide will delve into the core mechanism by which the this compound moiety contributes to apoptosis, using the well-characterized activity of its parent compound and its application in the PROTAC XZ739 as a model.
The Intrinsic Pathway of Apoptosis and the Role of Bcl-xL
Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis. The intrinsic (or mitochondrial) pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family is divided into three functional groups:
-
Anti-apoptotic proteins: (e.g., Bcl-xL, Bcl-2, Mcl-1) which prevent apoptosis.
-
Pro-apoptotic effector proteins: (e.g., BAX, BAK) which, when activated, permeabilize the mitochondrial outer membrane.
-
Pro-apoptotic BH3-only proteins: (e.g., BIM, PUMA, BAD) which act as sensors of cellular stress and either neutralize the anti-apoptotic proteins or directly activate the effectors.
Under normal conditions, anti-apoptotic proteins like Bcl-xL sequester pro-apoptotic BH3-only proteins and effectors, preventing their action. This maintains the integrity of the mitochondrial outer membrane. Upon receiving an apoptotic stimulus, BH3-only proteins are upregulated and bind to anti-apoptotic proteins like Bcl-xL, displacing the effector proteins. The liberated BAX and BAK then oligomerize on the mitochondrial outer membrane, forming pores. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of caspases, which execute the final stages of cell death.
Mechanism of Action: From Bcl-xL Inhibition to Degradation
The this compound moiety acts as a BH3 mimetic . It structurally mimics the BH3 domain of pro-apoptotic proteins, allowing it to bind with high affinity to the hydrophobic groove of Bcl-xL. This competitive binding displaces pro-apoptotic proteins, leading to BAX/BAK activation and subsequent apoptosis.
The innovation lies in its use within a PROTAC, such as XZ739. A PROTAC is a bifunctional molecule with three components:
-
A warhead that binds to the target protein (in this case, this compound binds to Bcl-xL).
-
A ligand that recruits an E3 ubiquitin ligase (XZ739 recruits Cereblon [CRBN]).[5]
-
A linker that connects the two.
By bringing Bcl-xL into close proximity with the E3 ligase, the PROTAC induces the ubiquitination of Bcl-xL, marking it for degradation by the proteasome. This degradation-based approach offers a more sustained and potent pro-apoptotic signal compared to simple inhibition.
Quantitative Data Presentation
While specific quantitative data for this compound is not publicly available, the activity of the PROTAC it forms, XZ739, demonstrates the functional consequence of targeting Bcl-xL via this moiety. The following table summarizes the efficacy of XZ739 in various cell lines.
| Compound | Cell Line | Cell Type | DC50 (nM) | IC50 (nM) | Reference |
| XZ739 | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2.5 | 10.1 | [5][6] |
| XZ739 | RS4;11 | B-cell Acute Lymphoblastic Leukemia | - | 41.8 | [5] |
| XZ739 | NCI-H146 | Small Cell Lung Cancer | - | 25.3 | [5] |
| XZ739 | Human Platelets | Normal Tissue | - | 1217 | [5][6] |
-
DC50: The concentration required to degrade 50% of the target protein.
-
IC50: The concentration required to inhibit 50% of cell viability.
The data indicates that XZ739 is a potent degrader of Bcl-xL and is highly effective at inducing cell death in cancer cell lines that depend on Bcl-xL for survival.[5] Importantly, it shows significantly lower toxicity to human platelets, a common side effect of Bcl-xL inhibitors like Navitoclax, demonstrating the potential for improved therapeutic windows with the PROTAC approach.[6]
Experimental Protocols
Western Blot for Bcl-xL Degradation
This protocol is designed to quantify the degradation of Bcl-xL protein following treatment with a compound like XZ739.
Methodology:
-
Cell Culture and Treatment: Seed MOLT-4 cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat the cells with varying concentrations of the test compound (e.g., 0, 1, 10, 100 nM of XZ739) for a specified time (e.g., 16 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Bcl-xL (e.g., Rabbit anti-Bcl-xL) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., Mouse anti-GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the Bcl-xL signal to the loading control.
Cell Viability Assay
This protocol measures the effect of the compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MOLT-4) in a 96-well opaque plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add a serial dilution of the test compound to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Assay: Use a commercial ATP-based assay (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. This compound|CAS 2365172-82-1|DC Chemicals [dcchemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Navitoclax (ABT-263), a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, has been a pivotal molecule in the development of targeted cancer therapies. As a BH3 mimetic, it disrupts the protein-protein interactions that allow cancer cells to evade programmed cell death (apoptosis). This in-depth technical guide explores the core structural activity relationships (SAR) of Navitoclax analogs, providing a comprehensive resource for researchers engaged in the design and development of next-generation Bcl-2 family inhibitors.
Core Principles of Navitoclax Activity
Navitoclax targets the BH3-binding groove of anti-apoptotic proteins, primarily Bcl-2, Bcl-xL, and Bcl-w.[1] By mimicking the binding of pro-apoptotic BH3-only proteins (e.g., Bim, Bad), Navitoclax and its analogs liberate pro-apoptotic effector proteins (e.g., Bak, Bax), leading to mitochondrial outer membrane permeabilization and subsequent caspase activation, culminating in apoptosis. The key to the efficacy of these inhibitors lies in their high-affinity binding to these anti-apoptotic targets.
Quantitative Analysis of Inhibitor Potency
The development of potent Bcl-2 family inhibitors relies on the careful optimization of their chemical structures to maximize binding affinity and cellular activity. The following tables summarize key quantitative data for Navitoclax and a series of related Bcl-2/Bcl-xL inhibitors, illustrating the impact of structural modifications on their inhibitory potential.
Table 1: Binding Affinities (Ki) of Navitoclax for Bcl-2 Family Proteins
| Compound | Bcl-xL (Ki, nM) | Bcl-2 (Ki, nM) | Bcl-w (Ki, nM) |
| Navitoclax (ABT-263) | ≤0.5 | ≤1 | ≤1 |
Data sourced from GlpBio.[1]
Table 2: Structure-Activity Relationship of Novel Benzoylurea-based Bcl-2/Bcl-xL Inhibitors
| Compound | Linker | Bcl-xL (Ki, nM) | Bcl-2 (Ki, nM) | H146 Cell Growth Inhibition (IC50, nM) | H1417 Cell Growth Inhibition (IC50, nM) |
| 6 | N-acylsulfonamide | < 1 | 1.2 | 60 | 90 |
| 7 | Sulfonamide | < 1 | 1.1 | 70 | 100 |
| 16 | N-acylsulfonamide with N-(3-(4-methylpiperazin-1-yl)propyl)amide | < 1 | 1.5 | 80 | 110 |
| 17 | N-acylsulfonamide with N-methyl carbamoyl | < 1 | 1.2 | 70 | 100 |
| 20 | Sulfonamide with ethyl group on linker | < 1 | < 1 | 50 | 80 |
| 21 | Sulfonamide with ethyl group and modified side chain | < 1 | < 1 | 60 | 90 |
This table presents data on a series of potent Bcl-2/Bcl-xL inhibitors with a different scaffold from Navitoclax, illustrating key SAR principles. Data adapted from Park, C. M., et al. (2012). Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold. Journal of medicinal chemistry, 55(13), 6117–6126.[2]
Key Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the core signaling pathway affected by Navitoclax and a typical experimental workflow for evaluating its analogs.
Caption: Navitoclax inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Caption: Workflow for the evaluation of Navitoclax analogs.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding affinity of Navitoclax analogs to Bcl-2 family proteins.
Principle: A fluorescently labeled BH3 peptide (probe) binds to the target Bcl-2 family protein, resulting in a high fluorescence polarization signal due to the slower tumbling of the large protein-peptide complex. Unlabeled Navitoclax analogs compete with the fluorescent peptide for binding to the protein. This displacement leads to a decrease in the polarization signal, which is proportional to the binding affinity of the analog.
Materials:
-
Recombinant human Bcl-2, Bcl-xL, or Bcl-w protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bad or Bim peptide)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Navitoclax analogs dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein in assay buffer.
-
Prepare a stock solution of the fluorescently labeled BH3 peptide in assay buffer.
-
Prepare serial dilutions of the Navitoclax analogs in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Setup:
-
Add a fixed concentration of the target protein to each well of the 384-well plate.
-
Add the serially diluted Navitoclax analogs to the wells.
-
Add a fixed concentration of the fluorescently labeled BH3 peptide to all wells.
-
Include control wells:
-
Blank: Assay buffer only.
-
Free peptide control: Fluorescent peptide in assay buffer.
-
Bound peptide control: Fluorescent peptide and target protein in assay buffer.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The raw polarization data is converted to percent inhibition.
-
The IC50 value (the concentration of the analog that inhibits 50% of the fluorescent peptide binding) is determined by fitting the data to a four-parameter logistic equation.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of Navitoclax analogs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., H146 small cell lung cancer cells)
-
Complete cell culture medium
-
Navitoclax analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Navitoclax analogs in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the analogs.
-
Include control wells:
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest concentration of the analog.
-
Untreated control: Cells in medium only.
-
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The EC50 or IC50 value (the concentration of the analog that reduces cell viability by 50%) is determined by plotting the cell viability against the log of the analog concentration and fitting the data to a sigmoidal dose-response curve.
-
This technical guide provides a foundational understanding of the structural activity relationships of Navitoclax analogs. The provided data and protocols serve as a valuable resource for researchers aiming to develop more potent and selective inhibitors of the Bcl-2 family of proteins, ultimately contributing to the advancement of targeted cancer therapies.
References
Understanding the Bcl-2 family of proteins in cancer
An In-Depth Technical Guide to the Bcl-2 Family of Proteins in Cancer
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of apoptosis is fundamental to oncology. The B-cell lymphoma 2 (Bcl-2) family of proteins stands as the central regulator of the intrinsic apoptotic pathway, holding the delicate balance between cell survival and death. In cancer, this balance is frequently tipped in favor of survival, enabling tumor progression and conferring resistance to therapies. This guide provides a detailed exploration of the Bcl-2 family's role in cancer, therapeutic strategies for its targeting, and key experimental methodologies for its study.
The Bcl-2 Protein Family: Arbiters of Cell Fate
The Bcl-2 family comprises three functionally distinct subfamilies, classified based on their role in apoptosis and the presence of conserved Bcl-2 Homology (BH) domains (BH1-4). The interplay between these groups dictates the cell's susceptibility to apoptotic stimuli.
-
Anti-apoptotic (Pro-survival) Proteins : These members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1, contain all four BH domains. They act as guardians of the cell, preventing apoptosis by binding to and sequestering their pro-apoptotic counterparts.
-
Pro-apoptotic Effector Proteins : This group consists of Bax and Bak. Upon activation, these proteins oligomerize at the mitochondrial outer membrane to form pores, a critical step known as Mitochondrial Outer Membrane Permeabilization (MOMP), which irrevocably commits the cell to apoptosis.
-
Pro-apoptotic BH3-only Proteins : This is the largest and most diverse group, acting as sensors of cellular stress and damage. Members like Bad, Bid, Bik, Bim, Puma, and Noxa possess only the short BH3 domain, which is essential for their killing activity. They initiate apoptosis by neutralizing the anti-apoptotic proteins or by directly activating the effector proteins.
Mechanism of Apoptosis Regulation: The Intrinsic Pathway
The intrinsic pathway of apoptosis is a tightly regulated signaling cascade that converges at the mitochondrion, where the Bcl-2 family proteins exert their control.
In healthy, non-stressed cells, the anti-apoptotic proteins bind to and inhibit both the effector proteins (Bax, Bak) and the "activator" BH3-only proteins (e.g., Bim, tBid), keeping the apoptotic machinery in check. When a cell encounters severe stress, such as DNA damage, growth factor deprivation, or cytotoxic drug exposure, specific BH3-only proteins are transcriptionally upregulated or post-translationally activated.
These activated BH3-only proteins trigger apoptosis through two primary, non-mutually exclusive mechanisms:
-
The Direct Activation Model : "Activator" BH3-only proteins (Bim, Puma, and cleaved Bid, known as tBid) bind directly to Bax and Bak, inducing a conformational change that leads to their activation and subsequent oligomerization.
-
The Indirect "Sensitizer" Model : "Sensitizer" BH3-only proteins (e.g., Bad, Noxa) have selective binding profiles for the anti-apoptotic proteins. By binding to anti-apoptotic members like Bcl-2 or Mcl-1, they displace the "activator" BH3-only proteins, which are then free to activate Bax and Bak.
The activation of Bax and Bak is the point of no return. These effector proteins form pores in the mitochondrial outer membrane, leading to MOMP. This permeabilization allows the release of intermembrane space proteins, such as cytochrome c and SMAC/Diablo, into the cytosol. Cytochrome c binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9, leading to a cascade of effector caspase (e.g., caspase-3) activation that dismantles the cell.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Desmorpholinyl Navitoclax-NH-Me, a pivotal precursor in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the selective degradation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). We will explore its interaction with Cereblon (CRBN) E3 ligase ligands and the subsequent formation of potent PROTACs, offering a promising strategy to overcome the limitations of traditional Bcl-xL inhibitors. This document details the quantitative data of key compounds, outlines experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms and workflows.
Introduction: Overcoming the Challenge of Bcl-xL Inhibition
Bcl-xL is a well-validated therapeutic target in various cancers. Its overexpression promotes tumor cell survival and resistance to conventional therapies. However, the clinical utility of potent Bcl-xL inhibitors, such as Navitoclax (ABT-263), has been hampered by on-target toxicity, most notably thrombocytopenia, due to the essential role of Bcl-xL in platelet survival.
PROTAC technology offers an elegant solution to this problem. By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, PROTACs can induce the degradation of target proteins rather than merely inhibiting them. This approach can lead to a more profound and durable biological effect and offers the potential for tissue-selective protein degradation by leveraging differentially expressed E3 ligases.
This compound, a derivative of Navitoclax, serves as a high-affinity warhead for Bcl-xL. By linking this molecule to a ligand for the CRBN E3 ligase, a new class of PROTACs has been developed that demonstrates potent anti-cancer activity with a significantly improved safety profile regarding platelet toxicity. This is attributed to the low expression of CRBN in platelets.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and the resulting CRBN-based PROTACs.
Table 1: Binding Affinity of Parent Compound
| Compound | Target | Binding Affinity (Ki) | Citation |
| Navitoclax (ABT-263) | Bcl-xL | < 1 nM |
Note: While a specific Kd value for this compound is not explicitly reported, its structural similarity to Navitoclax, a potent Bcl-xL inhibitor, suggests a high-affinity interaction.
Table 2: In Vitro Efficacy of Bcl-xL Degrading PROTACs
| Compound | Target Cell Line | IC50 (nM) | DC50 (nM) | Citations |
| XZ739 | MOLT-4 | 10.1 | 2.5 | |
| PZ671 | MOLT-4 | 1.3 | 0.9 |
|
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmorpholinyl Navitoclax-NH-Me is a high-affinity ligand for the anti-apoptotic protein Bcl-xL, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis.[1][2][3][4] Structurally, it is a derivative of the potent Bcl-2 family inhibitor, Navitoclax (ABT-263).[1] The primary application of this compound is as a synthetic intermediate in the creation of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Specifically, it can be conjugated with an E3 ubiquitin ligase ligand, such as one for Cereblon (CRBN), to generate potent BCL-XL protein degraders like XZ739.[1][3][5] These PROTACs offer the potential for enhanced potency and selectivity compared to traditional inhibitors.
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is often dysregulated in cancer cells, leading to their survival and resistance to therapy. Anti-apoptotic proteins like Bcl-xL and Bcl-2 sequester pro-apoptotic proteins (e.g., BIM, PUMA, BAD), preventing them from activating the effector proteins BAX and BAK.
This compound, by binding to the BH3-binding groove of Bcl-xL, mimics the action of pro-apoptotic BH3-only proteins. This disrupts the interaction between Bcl-xL and pro-apoptotic proteins, liberating them to activate BAX and BAK. Activated BAX and BAK then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.
When incorporated into a PROTAC such as XZ739, the molecule not only blocks Bcl-xL function but also flags it for degradation by the ubiquitin-proteasome system, leading to a more sustained inhibition of the anti-apoptotic signal.
Quantitative Data
The following tables summarize the in vitro efficacy of the PROTAC degrader XZ739, which is synthesized from this compound.
Table 1: In Vitro Cytotoxicity of XZ739 [5]
| Cell Line | Cell Type | IC50 (nM) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10.1 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 41.8 |
| NCI-H146 | Small Cell Lung Cancer | 25.3 |
| Human Platelets | - | 1217 |
Table 2: BCL-XL Degradation by XZ739 [5]
| Cell Line | DC50 (nM) at 16h |
| MOLT-4 | 2.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on studies involving Navitoclax and the derived PROTAC XZ739.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of a compound on cell viability by measuring ATP levels.
Materials:
-
Cell line of interest (e.g., MOLT-4)
-
Complete cell culture medium
-
This compound, Navitoclax, or XZ739
-
DMSO (for stock solution)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Add the desired concentrations of the compound to the wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours.[6]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using a non-linear regression analysis software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Test compound (e.g., XZ739)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound at various concentrations for the desired time (e.g., 48 hours).[7]
-
Harvest cells, including the supernatant which may contain apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma-extra large (Bcl-xL) protein is a key member of the Bcl-2 family of anti-apoptotic proteins.[1][2] Overexpression of Bcl-xL is a common survival mechanism in many cancers, making it a prime target for therapeutic intervention.[3] By inhibiting Bcl-xL, the intrinsic pathway of apoptosis can be reactivated, leading to the selective death of cancer cells. Desmorpholinyl Navitoclax-NH-Me is a potent inhibitor of Bcl-xL.[4][5][6][7] It is a derivative of Navitoclax (ABT-263), a well-characterized BH3 mimetic that also targets Bcl-2 and Bcl-w.[8][9] this compound serves as a crucial chemical entity for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of Bcl-xL.[4][5][6]
These application notes provide detailed protocols for various in vitro assays to characterize the inhibitory activity of this compound and similar compounds against Bcl-xL.
Bcl-xL Signaling Pathway in Apoptosis
Bcl-xL exerts its anti-apoptotic function by binding to the BH3 domains of pro-apoptotic effector proteins like Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[10][11] BH3-only proteins, such as Bad and Bim, can antagonize Bcl-xL, freeing Bax and Bak to initiate apoptosis. BH3 mimetics like this compound bind to the BH3-binding groove of Bcl-xL, preventing it from sequestering pro-apoptotic proteins and thereby promoting cell death.[12][13]
Data Presentation: In Vitro Activity of Bcl-xL Inhibitors
The following tables summarize the inhibitory activities of Navitoclax and other relevant Bcl-xL inhibitors in various in vitro assays. This data can serve as a benchmark for evaluating "this compound".
Table 1: Biochemical Assay Data for Bcl-xL Inhibitors
| Compound | Assay Type | Target | Ligand/Tracer | Kd / Ki (nM) | IC50 (nM) | Reference |
| Navitoclax (ABT-263) | HTRF | Bcl-xL | Bad peptide | 0.56 | [14] | |
| ABT-737 | HTRF | Bcl-xL | Bad peptide | 0.7 | [14] | |
| Bad BH3 peptide | FP | Bcl-xL | Fluorescein-Bad peptide | 21.48 (Kd) | 48 | [15][16] |
| Bak BH3 peptide | FP | Bcl-xL | Fluorescein-Bad peptide | 1140 | [15][16] |
Table 2: Cell-Based Assay Data for Bcl-xL Inhibitors
| Compound | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Navitoclax (ABT-263) | HeLa | Cervical Cancer | Cell Viability | >5 (60h) | [17] |
| Navitoclax (ABT-263) | U2OS | Osteosarcoma | Cell Viability | ~1 (60h, cytotoxic) | [17] |
| Navitoclax (ABT-263) | OVCAR-5 | Ovarian Cancer | Cell Viability | >5 (60h) | [17] |
| Navitoclax (ABT-263) | A549 | Lung Cancer | Cell Viability | >5 (60h) | [17] |
| Navitoclax (ABT-263) | L428 | Hodgkin Lymphoma | Metabolic Activity | 0.2 | [18] |
| Navitoclax (ABT-263) | SUPHD1 | Hodgkin Lymphoma | Metabolic Activity | 0.3 | [18] |
| A-1155463 (Bcl-xL selective) | L428 | Hodgkin Lymphoma | Metabolic Activity | 0.2 | [18] |
| A-1155463 (Bcl-xL selective) | SUPHD1 | Hodgkin Lymphoma | Metabolic Activity | 0.2 | [18] |
Experimental Protocols
Biochemical Assays
1. Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to disrupt the interaction between Bcl-xL and a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant human Bcl-xL protein
-
Fluorescein-labeled Bad or Bak BH3 peptide (e.g., FAM-GQVGRQLAIIGDDINR)[19]
-
Assay Buffer: 50 mM Tris (pH 8.0), 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), 5 mM Dithiothreitol (DTT)[19]
-
This compound
-
384-well, low-volume, black, non-binding microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add the components in the following order:
-
The final assay volume should be 20-25 µL.
-
Include control wells:
-
No inhibitor control: Contains Bcl-xL, fluorescent peptide, and vehicle.
-
No protein control: Contains fluorescent peptide and vehicle (represents minimum polarization).
-
Blank: Contains assay buffer only.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a competition assay based on the Förster resonance energy transfer (FRET) between a donor and an acceptor molecule.
Materials:
-
His-tagged recombinant human Bcl-xL protein
-
Biotinylated BH3 peptide (e.g., Bad peptide)
-
Anti-His Terbium-Labeled Donor
-
Dye-labeled Streptavidin Acceptor
-
Assay Buffer: 20 mM K Phosphate (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.005% Triton X-100[20]
-
This compound
-
384-well, low-volume, white microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer with a final DMSO concentration kept constant (e.g., 1%).[20]
-
Add the following to the wells of a 384-well plate:
-
Test compound or vehicle.
-
His-tagged Bcl-xL (final concentration of ~3 nM).[20]
-
-
Incubate for 10 minutes at room temperature.[20]
-
Add biotinylated Bad peptide (final concentration of ~40 nM).[20]
-
Incubate for another 10 minutes at room temperature.[20]
-
Add a pre-mixed solution of Anti-His Terbium-Labeled Donor and Dye-labeled Streptavidin Acceptor.
-
Incubate for 60-180 minutes at room temperature, protected from light.[1][20]
-
Read the HTRF signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 value as described for the FP assay.
Cell-Based Assays
1. Cell Viability Assay (using CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active, viable cells.
Materials:
-
Bcl-xL-dependent cancer cell line (e.g., MOLT-4 for acute lymphoblastic leukemia, or certain gastric cancer cell lines).[16][21]
-
Cell culture medium appropriate for the chosen cell line.
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[22]
-
Opaque-walled 96- or 384-well plates
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[8]
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Apoptosis Assay (using Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Bcl-xL-dependent cancer cell line
-
Cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit[12]
-
Opaque-walled 96- or 384-well plates
-
Luminometer
Procedure:
-
Seed and treat cells with the test compound as described in the cell viability assay protocol.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[5]
-
Gently mix the contents of the wells.
-
Incubate at room temperature for 1-3 hours.[5]
-
Measure luminescence with a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Data can be presented as fold-change in caspase activity compared to the vehicle-treated control.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of Bcl-xL inhibitors such as this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, mechanism of action, and cellular efficacy of novel compounds targeting the Bcl-xL-mediated apoptosis pathway.
References
- 1. Bcl-xL - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Functional impact of cancer patient‐associated Bcl‐xL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ch.promega.com [ch.promega.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 14. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 15. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti‐apoptotic protein BCL‐XL as a therapeutic vulnerability in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assay in Summary_ki [bindingdb.org]
- 21. researchgate.net [researchgate.net]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the Proteolysis Targeting Chimera (PROTAC) BCL-XL degrader, XZ739, commencing from the intermediate "Desmorpholinyl Navitoclax-NH-Me". XZ739 is a potent and selective degrader of the anti-apoptotic protein BCL-XL, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to induce targeted protein degradation.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. XZ739 is a CRBN-dependent PROTAC designed to selectively degrade BCL-XL, a key survival protein in many cancers.[1] By inducing the degradation of BCL-XL rather than merely inhibiting it, XZ739 demonstrates potent anti-cancer activity, particularly in hematological malignancies, while exhibiting a favorable safety profile with reduced toxicity towards platelets compared to traditional BCL-XL inhibitors like Navitoclax (ABT-263).[1][2][3]
The synthesis of XZ739 involves the crucial step of coupling the BCL-XL binding moiety, derived from Navitoclax, with a CRBN-recruiting ligand through a flexible linker. This protocol details the final amide coupling reaction between "this compound" and a pre-synthesized CRBN ligand-linker entity.
Quantitative Data Summary
The biological activity and degradation efficiency of XZ739 have been characterized in various cancer cell lines. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Degradation and Potency of XZ739
| Parameter | Cell Line | Value | Reference |
| DC50 (BCL-XL Degradation) | MOLT-4 (T-ALL) | 2.5 nM | [4] |
| IC50 (Cell Viability) | MOLT-4 (T-ALL) | 10.1 nM | [4] |
| IC50 (Cell Viability) | RS4;11 (B-ALL) | 41.8 nM | [4] |
| IC50 (Cell Viability) | NCI-H146 (SCLC) | 25.3 nM | [4] |
| IC50 (Cell Viability) | Human Platelets | 1217 nM | [4] |
Table 2: Selectivity Profile of XZ739
| Comparison | Selectivity Fold | Reference |
| MOLT-4 vs. Human Platelets | >100-fold | [4] |
Experimental Protocols
This section provides a detailed methodology for the final synthesis step of XZ739 from "this compound".
Materials and Reagents:
-
This compound
-
CRBN Ligand-Linker-Acid*
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, Methanol)
*The synthesis of the CRBN ligand with an appropriate linker terminating in a carboxylic acid is a prerequisite for this protocol. This typically involves coupling a pomalidomide derivative to a PEG-based linker.
Procedure: Amide Coupling to Synthesize XZ739
-
To a solution of "this compound" (1.0 eq) and the CRBN Ligand-Linker-Acid (1.1 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to afford the final product, XZ739.
-
Characterize the purified XZ739 by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Visualizations
Signaling Pathway of XZ739-mediated BCL-XL Degradation
Caption: Mechanism of XZ739-induced BCL-XL degradation.
Experimental Workflow for the Synthesis of XZ739
Caption: Synthetic workflow for XZ739.
References
- 1. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
For Research Use Only
Introduction
Desmorpholinyl Navitoclax-NH-Me, also known as Desmorpholinyl ABT-263-NH-Me, is a Bcl-xL inhibitor. It is a derivative of Navitoclax (ABT-263), a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This compound serves as a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as the BCL-XL degrader XZ739, which are designed to induce the degradation of target proteins rather than just inhibiting them.[1] Given its role as a Bcl-xL inhibitor, understanding its in vivo administration is critical for preclinical studies evaluating its efficacy and pharmacokinetics, either as a standalone agent or as a reference compound.
These application notes provide a detailed protocol for the formulation and a representative protocol for the in vivo administration of this compound in animal models, based on established procedures for its parent compound, Navitoclax.
Data Presentation
Table 1: Formulation for In Vivo Administration
| Component | Volume Percentage | Volume for 1 mL Solution | Purpose |
| DMSO Stock (25 mg/mL) | 10% | 100 µL | Initial Solubilization |
| PEG300 | 40% | 400 µL | Co-solvent/Vehicle |
| Tween-80 | 5% | 50 µL | Surfactant/Emulsifier |
| Saline | 45% | 450 µL | Vehicle/Diluent |
| Final Concentration | 2.5 mg/mL |
This formulation protocol yields a suspended solution suitable for oral (p.o.) and intraperitoneal (i.p.) injection.[1]
Table 2: Representative In Vivo Administration Protocol (Based on Navitoclax)
| Parameter | Description |
| Animal Model | Immunocompromised mice (e.g., NOD/SCID or NSG) bearing human tumor xenografts. |
| Compound | This compound |
| Formulation | As described in Table 1. |
| Dosage | 50 mg/kg (representative, may require optimization). |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal injection (i.p.). |
| Dosing Schedule | Daily (q.d.) for a specified treatment period (e.g., 14-21 days). |
| Monitoring | Tumor volume, body weight, clinical signs of toxicity. |
Note: This dosage is based on published studies for the parent compound Navitoclax (ABT-263) and should be optimized for specific experimental models.
Experimental Protocols
Preparation of Dosing Solution (2.5 mg/mL)
This protocol describes the preparation of 1 mL of a 2.5 mg/mL suspended solution of this compound.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing or pipetting.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.
Representative In Vivo Administration in a Xenograft Mouse Model
This protocol is a representative example based on common practices for administering Bcl-2 family inhibitors like Navitoclax in preclinical cancer models.
Materials:
-
Tumor-bearing mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Prepared dosing solution of this compound (2.5 mg/mL)
-
Vehicle control solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Appropriate gavage needles (for oral administration) or syringes with needles (for IP injection)
-
Animal scale
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dose Calculation: Weigh each mouse daily or every other day. Calculate the required volume of the dosing solution for a 50 mg/kg dose. For example, for a 20g mouse, the dose would be 1 mg (50 mg/kg * 0.02 kg). The volume to administer would be 0.4 mL (1 mg / 2.5 mg/mL).
-
Administration:
-
Oral Gavage: Administer the calculated volume of the compound or vehicle control directly into the stomach using a gavage needle.
-
Intraperitoneal Injection: Inject the calculated volume into the peritoneal cavity.
-
-
Treatment Schedule: Administer the treatment daily for the duration of the study (e.g., 21 days).
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 * Length * Width²).
-
Record body weight at each dosing to monitor toxicity.
-
Observe animals for any clinical signs of distress or toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
Visualizations
Signaling Pathway
Caption: Bcl-xL inhibition pathway.
Experimental Workflow
Caption: In vivo xenograft study workflow.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmorpholinyl Navitoclax-NH-Me is an inhibitor of Bcl-xL, a key anti-apoptotic protein. This compound is a derivative of Navitoclax (ABT-263), a well-researched molecule that targets the Bcl-2 family of proteins, including Bcl-xL, Bcl-2, and Bcl-w. Given the limited direct preclinical data on this compound, this document provides detailed application notes and protocols for animal models based on the extensive research conducted with its parent compound, Navitoclax. These models are applicable for studying the efficacy, mechanism of action, and potential therapeutic applications of Bcl-xL inhibitors like this compound in oncology and senescence-related pathologies.
The primary mechanism of action for this class of compounds is the inhibition of anti-apoptotic Bcl-2 family proteins, which leads to the activation of the intrinsic apoptotic pathway in susceptible cells. Animal models have been instrumental in evaluating the anti-tumor activity of Navitoclax, both as a single agent and in combination with other chemotherapeutics, as well as its senolytic properties.
I. Recommended Animal Models
A variety of animal models can be employed to investigate the in vivo effects of this compound. The choice of model will depend on the specific research question.
1. Oncology Models:
-
Xenograft Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cell lines. This is the most common model for evaluating anti-tumor efficacy.
-
Applicable Cancer Types: Small Cell Lung Cancer (SCLC), Non-Small Cell Lung Cancer (NSCLC), Leukemia, Lymphoma, Ovarian Cancer, Breast Cancer, and Prostate Cancer have been successfully modeled.
-
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor fragments from a patient into an immunodeficient mouse. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
2. Senescence and Aging Models:
-
Naturally Aged Mice: Aged mice (e.g., 24-month-old C57BL/6 mice) can be used to study the senolytic effects of the compound on age-related pathologies.
-
Irradiation-Induced Senescence Models: Whole-body or localized irradiation of mice can induce cellular senescence, providing a model to study the clearance of senescent cells and the mitigation of radiation-induced side effects.
-
Diet-Induced Obesity Models: High-fat diet-fed mice develop metabolic disorders and an accumulation of senescent cells, which can be used to investigate the metabolic benefits of senolytic compounds.
II. Experimental Protocols
Below are detailed protocols for key experiments involving the in vivo administration of Bcl-xL inhibitors, adapted from studies with Navitoclax.
Protocol 1: In Vivo Formulation of this compound
This protocol is based on commercially available information for the in vivo use of this compound and is suitable for oral gavage and intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure for a 2.5 mg/mL Suspension:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 and mix until evenly distributed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of the suspended solution will be 2.5 mg/mL. It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Xenograft Tumor Model Efficacy Study
Animal Strain: Athymic nude mice (female, 6-8 weeks old)
Cell Line: e.g., SW1573 (NSCLC), SKOV3 (Ovarian Cancer)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or serum-free medium).
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a mean volume of approximately 150-250 mm³.
-
Measure tumors 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution daily via oral gavage.
-
Treatment Group: Administer this compound (e.g., 50-100 mg/kg) daily via oral gavage. The dosing schedule can be continuous (daily for 21 days) or intermittent (e.g., 5 days on/2 days off).
-
Combination Therapy Group (Optional): Administer this compound in combination with a standard chemotherapeutic agent (e.g., Docetaxel, 7.5 mg/kg, once weekly, IV).
-
-
Endpoint Analysis:
-
Monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach a predetermined size (e.g., 1000-2000 mm³) or if there are signs of significant toxicity (e.g., >20% body weight loss).
-
At the end of the study, collect tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3, or Western blotting).
-
Protocol 3: Senolytic Activity in Aged Mice
Animal Strain: C57BL/6 mice (24 months old)
Procedure:
-
Acclimatization: Acclimatize aged mice to the facility for at least one week before the start of the experiment.
-
Treatment:
-
Vehicle Control Group: Administer the vehicle solution daily for 2 weeks via oral gavage.
-
Treatment Group: Administer this compound (e.g., 50 mg/kg) daily for 2 weeks via oral gavage.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., liver, lung, adipose tissue, brain).
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Perform SA-β-gal staining on tissue sections to quantify the number of senescent cells.
-
Gene Expression Analysis: Analyze the expression of senescence markers (e.g., p16, p21) and SASP factors (e.g., IL-6, TNF-α) by qPCR.
-
Functional Assays: Depending on the research focus, functional assays can be performed (e.g., cognitive tests for neurodegenerative models, glucose tolerance tests for metabolic models).
-
III. Data Presentation
Quantitative data from representative studies with Navitoclax are summarized below. These tables can serve as a template for presenting data from studies with this compound.
Table 1: Antitumor Activity of Navitoclax in Combination with Docetaxel in a SKOV3 Ovarian Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | ~1200 | - |
| Navitoclax (100 mg/kg) | Daily, p.o. | ~1000 | 17 |
| Docetaxel (10 mg/kg) | Weekly, i.v. | ~250 | 79 |
| Navitoclax + Docetaxel | Combination | ~50 | 96 |
Table 2: Senolytic Activity of Navitoclax in Aged Mice
| Treatment Group | SA-β-gal Positive Cells (%) in Bone Marrow | Osteoprogenitor Differentiation (Calcified Matrix Production) |
| Vehicle Control (Aged Mice) | Baseline | 100% (Normalized) |
| Navitoclax (50 mg/kg) | Reduced by ~50-70% | Reduced by ~70-90% |
IV. Visualization of Pathways and Workflows
Signaling Pathway of Bcl-xL Inhibition
The following diagram illustrates the mechanism by which Bcl-xL inhibitors like this compound induce apoptosis.
Caption: Bcl-xL Inhibition Pathway Leading to Apoptosis.
Experimental Workflow for a Xenograft Efficacy Study
This diagram outlines the key steps in conducting an in vivo efficacy study using a xenograft model.
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Desmorpholinyl Navitoclax-NH-Me. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical intermediate and a Bcl-xL inhibitor. It is a derivative of Navitoclax (also known as ABT-263) and is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as the BCL-XL degrader XZ739. Its primary on-target activity is the inhibition of the anti-apoptotic protein Bcl-xL.
Q2: What are the known off-target effects of the parent compound, Navitoclax?
Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w. Its clinical application has been limited by on-target toxicity, primarily thrombocytopenia (low platelet count), which is caused by the inhibition of Bcl-xL in platelets. Other reported side effects in clinical and preclinical studies include neutropenia, gastrointestinal issues such as diarrhea and nausea, and negative effects on bone formation.
Q3: What are the likely off-target effects of this compound?
Given that this compound is a direct derivative of Navitoclax and retains the core structure for Bcl-xL inhibition, it is highly probable that it shares a similar off-target profile. Therefore, researchers should anticipate potential effects on platelet viability and bone marrow cells.
Q4: How can I mitigate the potential for thrombocytopenia in my in vitro or in vivo experiments?
For in vitro studies, it is crucial to establish a therapeutic window by performing dose-response curves on both target cancer cell lines and non-target cells, such as platelets or megakaryocyte progenitor cell lines. For in vivo animal studies, consider intermittent dosing schedules to allow for platelet recovery. Regular monitoring of platelet counts via complete blood counts (CBCs) is essential.
Q5: Are there alternative compounds with a better safety profile?
Venetoclax (ABT-199) is a more selective Bcl-2 inhibitor with significantly less activity against Bcl-xL. This selectivity results in a reduced risk of thrombocytopenia. For applications where Bcl-2 is the primary target, Venetoclax may be a more suitable tool. However, if Bcl-xL inhibition is desired, careful experimental design to manage off-target effects is necessary.
Troubleshooting Guides
Issue 1: Unexpected cytotoxicity in non-cancerous cell lines.
-
Possible Cause: Off-target activity of this compound on cell types dependent on Bcl-xL for survival.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure the compound is active against your target cell line expressing high levels of Bcl-xL.
-
Determine IC50 in Off-Target Cells: Perform a dose-response study on the unexpectedly affected non-cancerous cell line to determine its sensitivity.
-
Bcl-xL Expression Analysis: Use western blotting or qPCR to determine the expression level of Bcl-xL in the affected non-cancerous cell line. High expression may explain the sensitivity.
-
Rescue Experiment: Overexpress Bcl-xL in the sensitive cell line and repeat the treatment. A rescue of the phenotype would confirm the cytotoxicity is due to Bcl-xL inhibition.
-
Issue 2: Inconclusive results or high variability in apoptosis assays.
-
Possible Cause: The cellular context, including the expression levels of other Bcl-2 family proteins, can influence the response to Bcl-xL inhibitors.
-
Troubleshooting Steps:
-
Characterize Bcl-2 Family Protein Expression: Profile the expression of key pro-survival (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (Bax, Bak, Bim) proteins in your cell model.
-
Use a BH3 Profiling Assay: This assay can determine the mitochondrial apoptotic priming of your cells and their dependence on specific anti-apoptotic proteins.
-
Consider Combination Therapy: If cells show co-dependence on other anti-apoptotic proteins like Mcl-1, a combination with an Mcl-1 inhibitor might be necessary to achieve robust apoptosis.
-
Data Presentation
Table 1: On-Target and Potential Off-Target Profile of Navitoclax (and its derivative this compound)
| Target/System | Protein(s) Inhibited | Consequence | Key Experimental Readout |
| On-Target (Cancer Cells) | Bcl-xL, Bcl-2, Bcl-w | Induction of Apoptosis | Caspase activation, Annexin V staining, Cell viability assays |
| Off-Target (Platelets) | Bcl-xL | Thrombocytopenia (Reduced Platelet Survival) | Platelet count, Platelet viability assays |
| Off-Target (Neutrophils) | Bcl-2 | Neutropenia | Neutrophil count |
| Off-Target (Bone) | Not fully elucidated | Impaired osteoprogenitor function, Bone loss | Osteoblast differentiation assays, bone volume measurements |
Experimental Protocols
Protocol 1: Assessing Platelet Viability by Flow Cytometry
-
Platelet Isolation: Isolate platelets from fresh whole blood using established protocols involving centrifugation with an anticoagulant.
-
Treatment: Incubate isolated platelets with a dose range of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for various time points (e.g., 2, 6, 24 hours) at 37°C.
-
Staining: Stain platelets with Annexin V (to detect apoptosis) and a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the platelet population based on forward and side scatter. Analyze the percentage of Annexin V positive and/or PI positive platelets.
-
Data Interpretation: An increase in the percentage of Annexin V positive platelets with increasing concentrations of the compound indicates induction of apoptosis and potential for thrombocytopenia.
Protocol 2: In Vitro Osteoblast Differentiation Assay
-
Cell Culture: Culture bone marrow stromal cells (BMSCs) or a pre-osteoblastic cell line (e.g., MC3T3-E1) in standard growth medium.
-
Induction of Differentiation: To induce osteoblast differentiation, switch to an osteogenic medium containing ascorbic acid and β-glycerophosphate.
-
Treatment: Treat the cells with a sub-lethal dose range of this compound or vehicle control throughout the differentiation period (typically 14-21 days). Replace the medium and compound every 2-3 days.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Staining: At an early time point (e.g., day 7), fix the cells and stain for ALP activity, an early marker of osteoblast differentiation.
-
Alizarin Red S Staining: At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposition, a marker of mature osteoblasts.
-
-
Quantification: Quantify the staining intensity by extracting the dye and measuring its absorbance or by image analysis.
-
Data Interpretation: A decrease in ALP activity or Alizarin Red S staining in treated cells compared to the control suggests an inhibitory effect on osteoblast differentiation.
Mandatory Visualizations
Caption: BCL-2 family signaling pathway and the mechanism of action of this compound.
Caption: Mechanism of Navitoclax-induced thrombocytopenia.
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of "Desmorpholinyl Navitoclax-NH-Me" as a Bcl-xL inhibitor. Due to the limited publicly available direct binding affinity data for this compound, this guide leverages data from its parent compound, Navitoclax, and its application in the Proteolysis Targeting Chimera (PROTAC) degrader, XZ739. This analysis offers a comprehensive overview by comparing its inferred activity with other notable Bcl-xL inhibitors, including Navitoclax itself, the selective inhibitor WEHI-539, and the PROTAC degrader DT2216.
Executive Summary
Data Presentation
Table 1: Comparative Binding Affinities of Bcl-xL Inhibitors
| Compound | Type | Target(s) | Binding Affinity (Ki/Kd) to Bcl-xL | Citation(s) |
| Navitoclax (ABT-263) | Small Molecule Inhibitor | Bcl-2, Bcl-xL, Bcl-w | <1 nM | [4] |
| WEHI-539 | Small Molecule Inhibitor | Bcl-xL (selective) | 0.6 nM (Kd), 1.1 nM (IC50) | [5][6][7][8][9] |
| This compound | Small Molecule Inhibitor (Warhead for PROTAC) | Bcl-xL | Not publicly available | [1][2][3] |
| Venetoclax (ABT-199) | Small Molecule Inhibitor | Bcl-2 (selective) | Low affinity | [10] |
Table 2: Comparative Cellular Activity of Bcl-xL Inhibitors and Degraders
| Compound | Type | Mechanism of Action | Cell Line | Cellular Potency (EC50/IC50/DC50) | Citation(s) |
| Navitoclax (ABT-263) | Small Molecule Inhibitor | Inhibition of anti-apoptotic function | SCLC, Leukemia, Lymphoma cell lines | Varies by cell line (nM to µM range) | [4][11] |
| WEHI-539 | Small Molecule Inhibitor | Inhibition of anti-apoptotic function | MCL-1 deficient MEFs | 0.48 µM (EC50) | [5][7] |
| XZ739 (utilizes this compound) | PROTAC Degrader | Induces Bcl-xL degradation | MOLT-4 | 2.5 nM (DC50), 10.1 nM (IC50) | [12][13][14] |
| DT2216 | PROTAC Degrader | Induces Bcl-xL degradation | MOLT-4 | 63 nM (DC50) | [15] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bcl-xL signaling pathway and mechanism of inhibition.
Caption: Mechanism of action for a Bcl-xL PROTAC degrader like XZ739.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is designed to measure the inhibition of Bcl-xL binding to a peptide ligand.
Principle: The assay utilizes a His-tagged Bcl-xL protein and a biotinylated peptide ligand derived from a BH3 domain. A Terbium-labeled anti-His antibody (donor) binds to Bcl-xL, and a dye-labeled streptavidin (acceptor) binds to the biotinylated peptide. When Bcl-xL and the peptide interact, the donor and acceptor are brought into proximity, allowing for FRET upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[16][17]
Protocol:
-
Reagent Preparation: Prepare a master mix of assay buffer, Terbium-labeled anti-His antibody, and dye-labeled streptavidin.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
Assay Plate Setup: Add the test compound dilutions, positive control (known inhibitor), and negative control (vehicle) to a 384-well plate.
-
Protein and Ligand Addition: Add a mixture of His-tagged Bcl-xL and biotinylated BH3 peptide to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow the binding reaction to reach equilibrium.[17]
-
Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor emission and determine the IC50 value for the test compound by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay for Binding Affinity
This is another common method to quantify the binding affinity of an inhibitor to its target protein.
Principle: A small, fluorescently labeled peptide (tracer) corresponding to the BH3 domain of a pro-apoptotic protein (e.g., Bad) is used.[18][19] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Bcl-xL protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from Bcl-xL, causing a decrease in polarization.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a stock solution of Bcl-xL protein, and a stock solution of the fluorescently labeled BH3 peptide.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor.
-
Assay Plate Setup: In a black, low-volume 384-well plate, add the test compound dilutions, positive control, and negative control.
-
Reaction Mixture: Add the Bcl-xL protein and the fluorescent peptide to each well.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Calculate the IC50 values from the competition binding curves. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.[20][21] In the presence of active caspases-3 and -7, the substrate is cleaved, releasing aminoluciferin, which is then used by the luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well white-walled plate and allow them to attach overnight. Treat the cells with serial dilutions of the test compound (e.g., this compound or a PROTAC like XZ739) and appropriate controls for a desired period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to each well of the cell plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the compound concentration to determine the EC50 for apoptosis induction.
Conclusion
This compound is a validated Bcl-xL binding moiety, as evidenced by its crucial role in the highly potent Bcl-xL PROTAC degrader, XZ739. While direct binding affinity data for the standalone molecule is not currently available in the public domain, the sub-nanomolar degradation and low nanomolar cytotoxic activities of XZ739 strongly suggest that this compound effectively and potently engages Bcl-xL.[12][13] The provided experimental protocols offer robust methodologies for researchers to independently validate and quantify the Bcl-xL inhibitory and apoptotic-inducing activities of this and other related compounds. Further studies to determine the precise binding kinetics of this compound would be beneficial for a more direct comparison with other small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. glpbio.com [glpbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bca-protein.com [bca-protein.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. XZ739 | BCL-XL PROTAC | Probechem Biochemicals [probechem.com]
- 15. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
XZ739 Demonstrates Superior Efficacy and Platelet-Sparing Activity Among Bcl-xL PROTACs
XZ739, a Cereblon (CRBN)-dependent Proteolysis Targeting Chimera (PROTAC), has emerged as a highly potent and selective degrader of the anti-apoptotic protein Bcl-xL, outperforming other experimental Bcl-xL PROTACs in key preclinical studies. Its unique mechanism of action allows for potent cancer cell killing while minimizing the on-target platelet toxicity that has plagued previous Bcl-xL inhibitors.
XZ739 orchestrates the degradation of Bcl-xL by hijacking the body's natural protein disposal system. It acts as a bridge, bringing Bcl-xL into proximity with the E3 ubiquitin ligase Cereblon. This induced proximity leads to the ubiquitination of Bcl-xL, marking it for destruction by the proteasome. This targeted degradation mechanism is particularly advantageous because key E3 ligases like CRBN and von Hippel-Lindau (VHL) are minimally expressed in platelets.[1][2] This differential expression is the foundation for the enhanced safety profile of PROTACs like XZ739, mitigating the dose-limiting thrombocytopenia (low platelet count) observed with conventional Bcl-xL inhibitors such as ABT-263 (Navitoclax).[1][3]
Comparative Efficacy of Bcl-xL PROTACs
XZ739 has demonstrated superior potency in degrading Bcl-xL and inducing cell death in cancer cell lines compared to other Bcl-xL PROTACs, including those that recruit the VHL E3 ligase.
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | IC50 (nM) | Platelet IC50 (nM) | Selectivity (MOLT-4 vs. Platelets) |
| XZ739 | CRBN | MOLT-4 | 2.5[1][4] | 10.1[4] | 1217[4] | >100-fold[1][3][4] |
| RS4;11 | 41.8[4] | |||||
| NCI-H146 | 25.3[4] | |||||
| DT2216 | VHL | MOLT-4 | ~50 | ~51 | >3000 | >60-fold |
| NCI-H146 | 278[5] | |||||
| XZ424 | CRBN | MOLT-4 | 50[5] | 51[5] | 1100[5] | ~21-fold |
| 753b | VHL | NCI-H146 | More potent than DT2216 | 5-15 fold more potent than DT2216 | Not specified | Not specified |
| ABT-263 (Navitoclax) | N/A (Inhibitor) | MOLT-4 | N/A | ~220 | ~220 | No selectivity[6] |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
IC50: The concentration of the compound that inhibits 50% of cell viability.
The data clearly indicates that XZ739 is the most potent Bcl-xL degrader among the listed PROTACs, with a DC50 of 2.5 nM in MOLT-4 T-cell acute lymphoblastic leukemia (T-ALL) cells.[1][4] This is significantly more potent than the VHL-based PROTAC DT2216 and the fellow CRBN-based PROTAC XZ424.[5] Furthermore, XZ739 exhibits over 100-fold selectivity for killing MOLT-4 cells compared to human platelets, a significant improvement over the non-selective inhibitor ABT-263.[1][3][4][6] The dual Bcl-xL/Bcl-2 degrader 753b also shows high potency, particularly in small-cell lung cancer (SCLC) models.[7][8]
Mechanism of Action and Experimental Workflows
The efficacy of XZ739 is intrinsically linked to its mechanism as a PROTAC. The following diagrams illustrate the general signaling pathway of a Bcl-xL PROTAC and a typical experimental workflow for its evaluation.
Caption: Mechanism of XZ739-mediated Bcl-xL degradation leading to apoptosis.
Caption: Workflow for in vitro evaluation of Bcl-xL PROTACs like XZ739.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of the key experimental protocols used to evaluate the efficacy of XZ739 and other Bcl-xL PROTACs.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the PROTACs in cancer cell lines and platelets.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MOLT-4, RS4;11, NCI-H146) are seeded in 96-well plates at a specific density and allowed to adhere overnight. Human platelets are isolated from whole blood and prepared for the assay.
-
Compound Treatment: Cells are treated with a serial dilution of the PROTACs (e.g., XZ739, DT2216) or control compounds (e.g., ABT-263, DMSO) for a specified duration, typically 48 or 72 hours.[4]
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated by fitting the dose-response curves to a non-linear regression model using software like GraphPad Prism.
Western Blot for Protein Degradation
Objective: To determine the half-maximal degradation concentration (DC50) and assess the extent and selectivity of Bcl-xL degradation.
Protocol:
-
Cell Treatment: Cancer cells are treated with various concentrations of the PROTACs for a specific time, often 16 hours.[1][4]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bcl-xL and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ). The level of Bcl-xL is normalized to the loading control, and the percentage of degradation relative to the vehicle-treated control is calculated to determine the DC50.
Apoptosis Assays
Objective: To confirm that cell death induced by the PROTACs occurs through apoptosis.
Protocol:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are treated with the PROTAC for a specified time (e.g., 48 hours).[6][9] They are then washed and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.
-
Caspase Cleavage Analysis: Following treatment with the PROTAC, cell lysates are collected and analyzed by Western blot for the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[1][10]
Conclusion
The available data strongly supports the superior efficacy and safety profile of XZ739 compared to other evaluated Bcl-xL PROTACs. Its potent, CRBN-mediated degradation of Bcl-xL in cancer cells, coupled with its significantly reduced impact on platelets, positions XZ739 as a promising therapeutic candidate for Bcl-xL-dependent malignancies. Further preclinical and clinical investigations are warranted to fully realize its therapeutic potential.
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XZ739 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
The proper disposal of Desmorpholinyl Navitoclax-NH-Me, a Bcl-xL inhibitor, is critical for ensuring laboratory safety and environmental protection. As a cytotoxic compound, it requires handling and disposal procedures that mitigate risks to researchers and the community. This guide provides essential information on the safe disposal of this compound, aligning with best practices for chemotherapeutic and cytotoxic waste management.
Waste Categorization and Disposal Containers
All waste generated from the handling of this compound must be segregated at the point of use into appropriate, clearly labeled waste containers. The type of container is dictated by the nature of the waste, specifically whether it is considered trace or bulk contamination and if it is a sharp object.
| Waste Category | Description | Container Type | Disposal Method |
| Bulk Chemical Waste | Unused or expired pure compound, concentrated stock solutions, or materials grossly contaminated with the compound (more than 3% of the original weight). | Black, RCRA-rated, hazardous waste container labeled "Hazardous Waste" and "Cytotoxic". Must be leak-proof and have a secure lid. | High-Temperature Incineration |
| Trace Contaminated Solids | Items with minimal residual amounts of the compound, such as empty vials, gloves, gowns, bench |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
